

Application Notes and Protocols for Live-Cell Imaging of Bacteria with Rf470DL

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Compound of Interest

Compound Name: Rf470DL
Cat. No.: B12410493

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Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid (RfDAA) probe designed for real-time, no-wash live-cell imaging of peptidoglycan (PG) synthesis in bacteria.[1][2] Its unique mechanism of action, where fluorescence is activated only upon incorporation into the PG, significantly reduces background noise and eliminates the need for wash steps that are often required for conventional fluorescent D-amino acids (FDAAs) like HADA.[1] This feature provides an exceptional temporal resolution for monitoring dynamic processes of bacterial cell wall synthesis.[1] **Rf470DL** is a valuable tool for studying bacterial growth, cell division, antibiotic mechanisms of action, and for high-throughput screening of transpeptidase inhibitors.[1]

Principle of Action

Rf470DL is a D-lysine derivative conjugated to a molecular rotor. In its free, unbound state in an aqueous environment, the rotor component of the molecule can freely rotate, quenching fluorescence. Upon incorporation into the nascent peptidoglycan by bacterial transpeptidases (both D,D- and L,D-transpeptidases), the rotor's movement is sterically hindered within the rigid PG matrix.[1] This restriction of rotation locks the fluorophore in a fluorescent "on" state,

leading to a significant increase in fluorescence intensity.[1] This process allows for the direct visualization of active PG synthesis in real-time.[1]

Data Presentation

Physicochemical and Spectroscopic Properties of Rf470DL

Property	Value	Reference
Molecular Weight (unsalted)	510.6 g/mol	[1]
Molecular Weight (as HCl salt)	547.07 g/mol	[2]
Excitation Maximum (λ_{ex})	470 nm	[1][2]
Emission Maximum (λ_{em})	640 nm	[1][2]
Extinction Coefficient (ϵ)	33,106 M ⁻¹ cm ⁻¹	[2]
Quantum Yield (Φ)	0.042	[2]
Solubility	Soluble in DMSO up to 100 mM	[2]
Storage	Store at -20°C, protect from light	[2][3]

Comparison of Rf470DL with HADA

Feature	Rf470DL	HADA (Hydroxycoumarin- amino-D-alanine)	Reference
Mechanism	Rotor-fluorogenic (fluorescence upon incorporation)	Constitutively fluorescent	[1]
Wash Steps Required	No	Yes (to reduce background)	[1]
Excitation Max (λ_{ex})	470 nm	~400 nm	[1]
Emission Max (λ_{em})	640 nm	~450 nm	[1]
Phototoxicity Concern	Reduced due to longer excitation wavelength	Higher due to lower excitation wavelength	[1]
Temporal Resolution	High (continuous imaging)	Lower (requires sequential labeling and washing)	[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Bacterial Peptidoglycan Synthesis on Agarose Pads

This protocol is adapted from methods used for imaging *Bacillus subtilis* and *Streptomyces venezuelae*.^[1]

Materials:

- Bacterial culture in exponential growth phase
- **Rf470DL** probe
- Lysogeny Broth (LB) or other appropriate growth medium
- High-quality agarose

- Microscope slides (cavity slides are recommended)[1]
- Coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

- Preparation of **Rf470DL** Stock Solution:
 - Dissolve **Rf470DL** in DMSO to prepare a stock solution (e.g., 10-100 mM).
 - Store the stock solution at -20°C, protected from light.
- Preparation of Agarose Pads:
 - Prepare a 1-1.5% (w/v) solution of agarose in the appropriate bacterial growth medium (e.g., LB).
 - Heat the mixture until the agarose is completely dissolved.
 - Cool the agarose solution to approximately 50-60°C.
 - Add **Rf470DL** from the stock solution to the molten agarose to a final concentration of 5-20 µM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.
 - Pipette a small volume of the warm agarose-**Rf470DL** mixture onto a microscope slide to form a thin pad. For cavity slides, fill the cavity.[1]
 - Allow the agarose pad to solidify completely.
- Cell Preparation and Mounting:
 - Take an aliquot of the bacterial culture from the exponential growth phase.
 - Spot a small volume (1-2 µL) of the cell suspension onto the surface of the solidified agarose pad.

- Allow the liquid to be absorbed by the pad.
- Gently place a coverslip over the cells on the agarose pad.
- Live-Cell Imaging:
 - Immediately transfer the slide to the stage of a pre-warmed fluorescence microscope.
 - Use an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
 - Excite the sample at ~470 nm and collect the emission at ~640 nm.
 - Acquire images at desired time intervals to monitor the real-time incorporation of **Rf470DL** into the peptidoglycan. For rapidly growing bacteria, intervals of 1-5 minutes are recommended.

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol can be used to screen for inhibitors of transpeptidases, such as Penicillin-Binding Proteins (PBPs).[1]

Materials:

- Purified transpeptidase (e.g., *S. aureus* PBP4)
- **Rf470DL**
- Synthetic peptidoglycan substrate (e.g., diacyl-L-Ala-D-Glu-L-Lys-D-Ala)[1]
- Assay buffer (specific to the enzyme)
- 96-well microplate
- Plate reader capable of measuring fluorescence

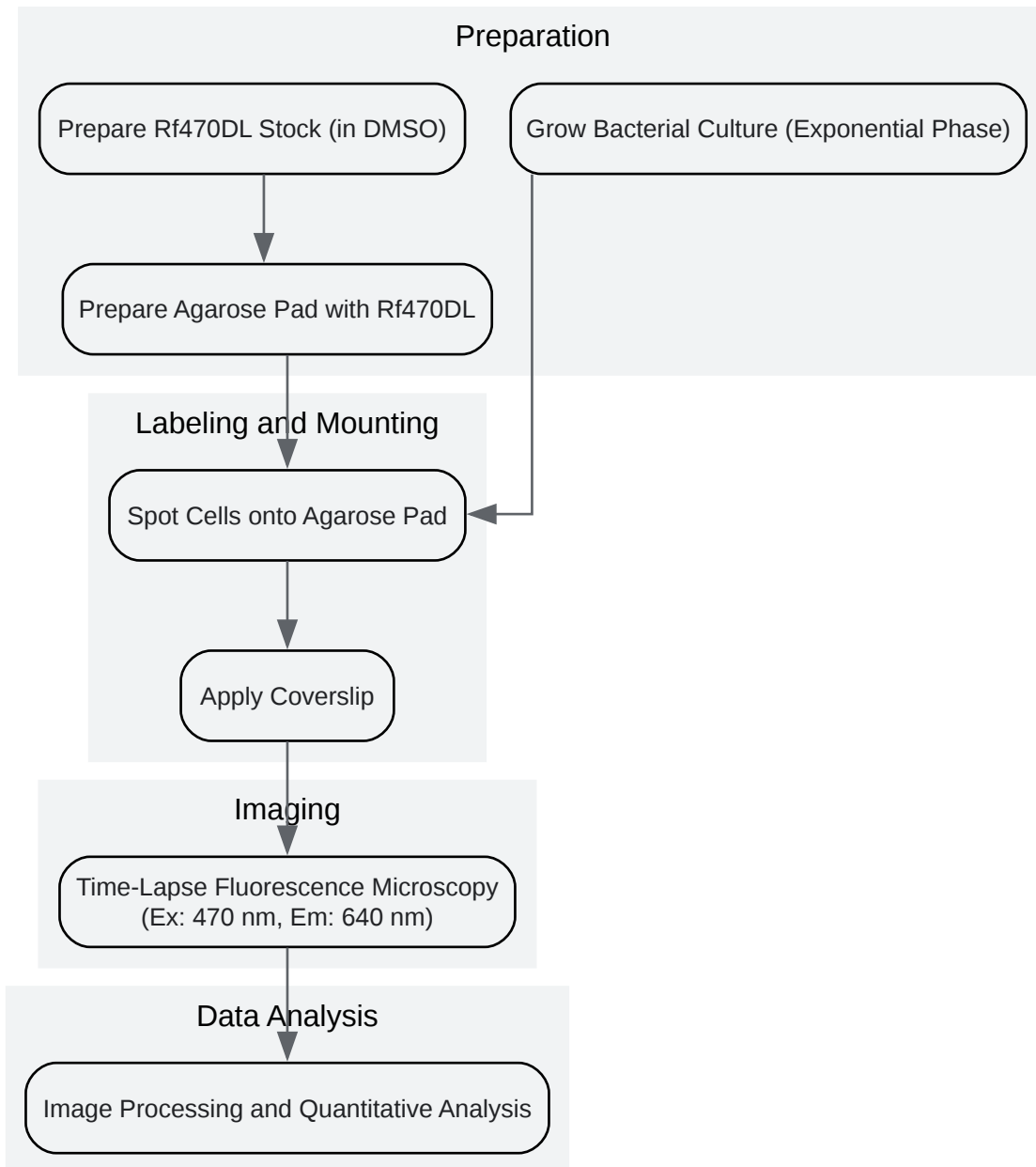
Procedure:

- Prepare Reagents:

- Prepare solutions of the purified enzyme, **Rf470DL**, and the synthetic substrate in the assay buffer.
- If testing inhibitors, prepare serial dilutions of the inhibitor compounds.
- Assay Setup:
 - In a 96-well plate, mix **Rf470DL** and the synthetic substrate.
 - If applicable, add the inhibitor compounds and incubate for a specified period.
 - Initiate the reaction by adding the purified transpeptidase to the wells.
- Fluorescence Measurement:
 - Immediately place the microplate in a plate reader.
 - Measure the fluorescence intensity over time at an excitation of ~470 nm and emission of ~640 nm.
 - An increase in fluorescence intensity indicates enzymatic activity. Inhibition will be observed as a reduction in the rate of fluorescence increase.

Visualizations

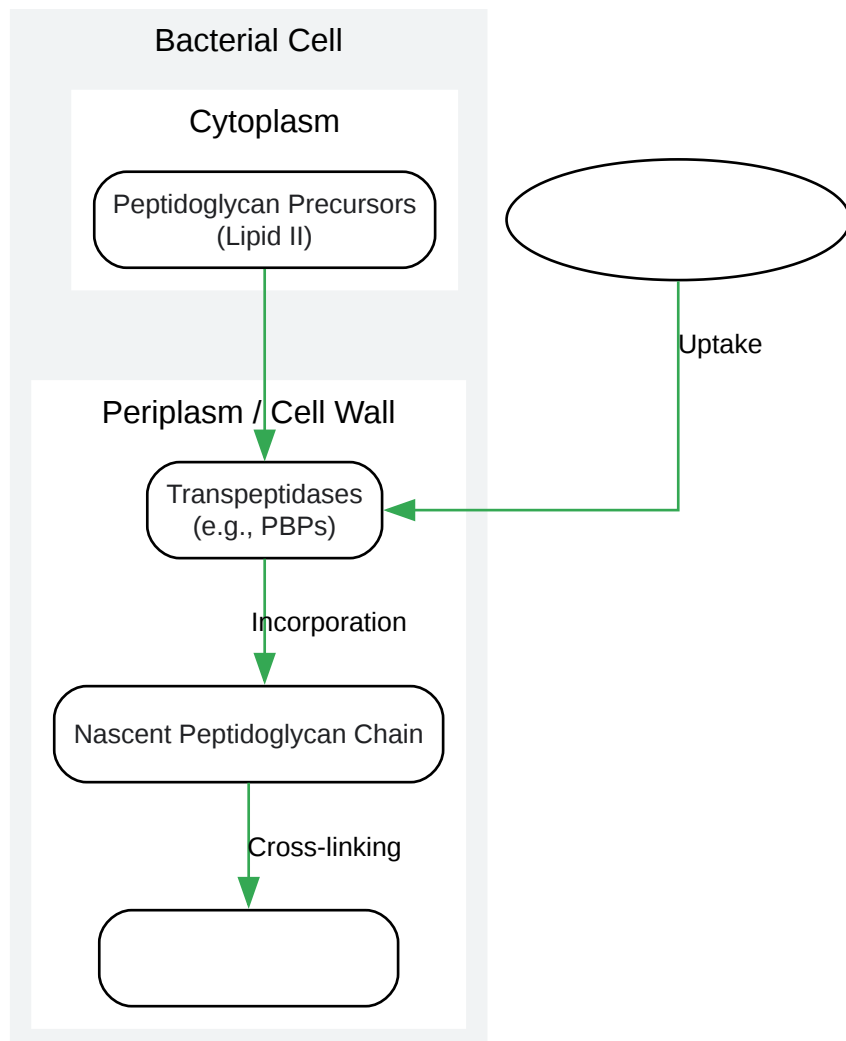
Experimental Workflow for Live-Cell Imaging with Rf470DL



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Caption: A flowchart of the key steps for live-cell imaging of bacteria using the **Rf470DL** protocol.

Mechanism of Rf470DL Fluorescence Activation



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Caption: The mechanism of **Rf470DL** incorporation and fluorescence activation during peptidoglycan synthesis.

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References

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- [2. Fluorescence Time-lapse Imaging of the Complete *S. venezuelae* Life Cycle Using a Microfluidic Device - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. documents.tocris.com \[documents.tocris.com\]](#)
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